molecular formula C5H3ClF2N2O B1462114 5-Chloro-6-(difluoromethyl)pyrimidin-4-OL CAS No. 425394-28-1

5-Chloro-6-(difluoromethyl)pyrimidin-4-OL

Cat. No.: B1462114
CAS No.: 425394-28-1
M. Wt: 180.54 g/mol
InChI Key: YPRONYBISZNRCU-UHFFFAOYSA-N
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Description

5-Chloro-6-(difluoromethyl)pyrimidin-4-OL is a chemical compound with the molecular formula C5H3ClF2N2O It is a pyrimidine derivative, which is a class of organic compounds with a six-membered ring structure containing two nitrogen atoms at positions 1 and 3

Scientific Research Applications

5-Chloro-6-(difluoromethyl)pyrimidin-4-OL has several scientific research applications:

Mechanism of Action

Pyrimidinamine derivatives, including 5-Chloro-6-(difluoromethyl)pyrimidin-4-ol, act as mitochondrial complex I electron transport inhibitors (MET I) . This mode of action is different from other commercial fungicides, and resistance to pyrimidinamine fungicides has not been reported so far .

Biochemical Analysis

Biochemical Properties

5-Chloro-6-(difluoromethyl)pyrimidin-4-OL plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions is primarily inhibitory, leading to changes in the activity of the target enzymes and proteins .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits specific enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Toxic or adverse effects have been observed at very high doses, indicating a threshold beyond which the compound becomes harmful .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, affecting the overall metabolic flux and metabolite levels. For example, it has been shown to inhibit enzymes involved in the glycolytic pathway, leading to changes in glucose metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation within different cellular compartments. The compound’s distribution is crucial for its efficacy and overall impact on cellular function .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization determines the compound’s interactions with biomolecules and its overall impact on cellular processes .

Preparation Methods

The synthesis of 5-Chloro-6-(difluoromethyl)pyrimidin-4-OL typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 5-chloro-6-(difluoromethyl)pyrimidine with a hydroxylating agent to introduce the hydroxyl group at the 4-position. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

5-Chloro-6-(difluoromethyl)pyrimidin-4-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone derivative using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can undergo reduction reactions to modify the functional groups, such as reducing the chloro group to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while substitution of the chloro group can yield various substituted pyrimidine derivatives .

Comparison with Similar Compounds

5-Chloro-6-(difluoromethyl)pyrimidin-4-OL can be compared with other pyrimidine derivatives to highlight its uniqueness:

These comparisons illustrate the diversity of pyrimidine derivatives and the impact of different substituents on their properties and applications.

Properties

IUPAC Name

5-chloro-4-(difluoromethyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClF2N2O/c6-2-3(4(7)8)9-1-10-5(2)11/h1,4H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPRONYBISZNRCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=O)N1)Cl)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00591307
Record name 5-Chloro-6-(difluoromethyl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00591307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

425394-28-1
Record name 5-Chloro-6-(difluoromethyl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00591307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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